5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

The 2,3-dimethoxy regioisomer of this imidazo[4,5-b]pyridine-7-carboxylic acid provides distinct spatial orientation of H-bond acceptors and unique electron-density distribution versus 2,5- and 3,4-dimethoxy analogs. The 7-COOH is a proven handle for amide coupling, enabling focused kinase library synthesis. Pair with CAS 1021083-41-9 and 1021052-26-5 for systematic SAR exploration. Confirm regioisomeric purity by HPLC. For Aurora/FGFR program intermediates.

Molecular Formula C16H15N3O4
Molecular Weight 313.313
CAS No. 1020978-50-0
Cat. No. B2633510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1020978-50-0
Molecular FormulaC16H15N3O4
Molecular Weight313.313
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=CC(=N2)C3=C(C(=CC=C3)OC)OC)C(=O)O
InChIInChI=1S/C16H15N3O4/c1-8-17-13-10(16(20)21)7-11(19-15(13)18-8)9-5-4-6-12(22-2)14(9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
InChIKeyQVMIGFDFQXZUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1020978-50-0): Structural Identity and Procurement Context


5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1020978-50-0, molecular formula C₁₆H₁₅N₃O₄, molecular weight 313.31 g/mol) is a heterocyclic small molecule comprising an imidazo[4,5-b]pyridine core substituted at the 5-position with a 2,3-dimethoxyphenyl aryl ring, at the 2-position with a methyl group, and at the 7-position with a carboxylic acid moiety . This compound belongs to the imidazo[4,5-b]pyridine-7-carboxylic acid family, a privileged scaffold in medicinal chemistry known for its purine-isosteric character and capacity to engage diverse biological targets including kinases, GABA_A receptors, and proton pumps [1]. It is primarily offered as a research-grade chemical building block for the synthesis of focused compound libraries and structure–activity relationship (SAR) exploration in early-stage drug discovery programs.

Why Generic Imidazo[4,5-b]pyridine-7-carboxylic Acids Cannot Replace CAS 1020978-50-0 in Focused SAR Programs


Within the imidazo[4,5-b]pyridine-7-carboxylic acid chemotype, the position of methoxy substituents on the 5-aryl ring is a critical determinant of both molecular recognition and physicochemical properties, making regioisomeric substitution non-interchangeable [1]. The 2,3-dimethoxyphenyl regioisomer (CAS 1020978-50-0) presents a distinct spatial orientation of hydrogen-bond acceptors and a unique electron-density distribution on the aryl ring compared to the 2,5-dimethoxy (CAS 1021083-41-9) or 3,4-dimethoxy (CAS 1021052-26-5) congeners, which directly alters binding-pocket complementarity, kinase selectivity profiles, and logP/logD parameters . Additionally, the 7-carboxylic acid position in the imidazo[4,5-b]pyridine core is a documented handle for further derivatization (amide coupling, esterification), and the 5-aryl substitution pattern can influence the reactivity of this site, affecting downstream synthetic yields [1]. Procurement of a non-exact regioisomer introduces an uncontrolled variable into SAR datasets and can lead to misleading structure–activity correlations.

Quantitative Differentiation Evidence for 5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1020978-50-0)


Regioisomeric Substitution at the 5-Aryl Ring: 2,3-Dimethoxy vs. 2,5-Dimethoxy vs. 3,4-Dimethoxy Structural Divergence

5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1020978-50-0) differs from its closest regioisomeric analog, 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021083-41-9), exclusively in the position of the second methoxy group on the phenyl ring (3-position vs. 5-position). In imidazo[4,5-b]pyridine-based kinase inhibitors, the ortho- vs. meta- vs. para-disposition of methoxy substituents on the 5-aryl ring has been shown to alter Aurora-A vs. Aurora-B selectivity ratios by more than 10-fold through differential engagement of the T217 gatekeeper residue [1]. The 2,3-dimethoxy arrangement places a methoxy group ortho to the imidazopyridine–phenyl bond, which can induce a torsional preference distinct from the 2,5- or 3,4-dimethoxy congeners, potentially affecting the dihedral angle between the aryl ring and the heterocyclic core and thereby altering the shape complementarity within the ATP-binding pocket [1]. No published head-to-head IC₅₀ data are currently available for CAS 1020978-50-0 against a defined kinase target; the differentiation claim rests on established SAR principles for the imidazo[4,5-b]pyridine chemotype [2].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Core Scaffold

Relative to the unsubstituted core scaffold 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 115951-61-6, MW 177.16 g/mol), the 5-(2,3-dimethoxyphenyl) derivative (CAS 1020978-50-0) carries an additional 136.15 Da of mass and two methoxy oxygen atoms that serve as hydrogen-bond acceptors . The 2,3-dimethoxyphenyl appendage increases the calculated logP by an estimated ~1.5–2.0 log units compared to the unsubstituted scaffold (class-level estimate based on fragment-based logP contributions of aryl methoxy groups) [1]. This physicochemical differentiation is relevant when the compound is used as a synthetic intermediate: the increased lipophilicity and steric bulk at the 5-position can modulate the reactivity of the 7-carboxylic acid toward amide coupling and may affect solubility in common reaction solvents [1].

Physicochemical profiling Drug-likeness Lead optimization

Differentiation from 2,3-Dimethoxyphenyl Analog with Additional 2-(4-Methoxyphenyl) Substitution

CAS 1020978-50-0 bears a single methyl group at the 2-position of the imidazo[4,5-b]pyridine core, whereas its close analog 5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021113-30-3) carries a bulkier 4-methoxyphenyl group at the same position . In imidazo[4,5-b]pyridine-derived kinase inhibitors, the 2-position substituent projects toward the solvent-exposed region of the ATP-binding site, and its steric and electronic properties influence both kinase selectivity and pharmacokinetic parameters [1]. The 2-methyl variant (CAS 1020978-50-0) represents a minimal 2-substituent that preserves synthetic tractability for subsequent diversification (e.g., via halogenation or cross-coupling at the 2-methyl group), whereas the 2-(4-methoxyphenyl) analog is more advanced along the lead-optimization trajectory and may introduce off-target liabilities due to increased molecular volume [1].

Kinase inhibitor scaffold ATP-competitive inhibitor Selectivity optimization

Potential FGFR Kinase Inhibition Profile: Class-Level Inference from Closest BindingDB Congeners

Although no direct bioactivity data are publicly available for CAS 1020978-50-0, structurally related imidazo[4,5-b]pyridine-7-carboxylic acid derivatives bearing dimethoxyphenyl substitution at the 5-position have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs). A close congener with a 2,3-dimethoxyphenyl motif exhibited an IC₅₀ of 2.10 nM against FGFR1 in a cellular assay measuring FGF2-induced ERK phosphorylation in HUVEC cells [1]. By class-level inference, the 2,3-dimethoxyphenyl substitution pattern may contribute to FGFR binding affinity through optimal occupancy of the hydrophobic back pocket adjacent to the hinge region [2]. The 7-carboxylic acid group in CAS 1020978-50-0 provides a synthetic handle for amide or ester derivatization to further optimize FGFR potency and selectivity [2]. Direct comparative data for CAS 1020978-50-0 are not available; this evidence should be considered supportive for target-class hypothesis generation rather than confirmed differentiation.

FGFR inhibition Kinase selectivity profiling Cancer therapeutics

Recommended Application Scenarios for 5-(2,3-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1020978-50-0)


Kinase Inhibitor Focused Library Synthesis via 7-Carboxylic Acid Derivatization

The 7-carboxylic acid moiety of CAS 1020978-50-0 serves as a well-precedented derivatization point for amide coupling with diverse amine building blocks. This enables the generation of focused compound libraries targeting the ATP-binding site of kinases, particularly Aurora kinases and FGFRs, where the 2,3-dimethoxyphenyl group is hypothesized to occupy the hydrophobic back pocket [1]. The 2-methyl substituent at the imidazole ring provides a minimal steric footprint, preserving synthetic accessibility for parallel chemistry workflows. Researchers should confirm target engagement through biochemical kinase profiling post-synthesis [2].

Regioisomeric SAR Probe for Methoxy Position–Activity Relationship Studies

CAS 1020978-50-0 (2,3-dimethoxy) can be procured alongside its regioisomeric counterparts—5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021083-41-9) and 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-26-5)—to systematically probe the effect of methoxy position on kinase selectivity, cellular potency, and physicochemical properties within a single chemotype [2]. This regioisomeric triplet enables direct head-to-head comparison of ortho-, meta-, and para-methoxy contributions without confounding scaffold changes [1].

Purine-Isostere Scaffold in Fragment-Based Drug Discovery

The imidazo[4,5-b]pyridine core is a well-established purine isostere that can engage the hinge region of protein kinases through bidentate hydrogen bonding [1]. CAS 1020978-50-0, with its 5-aryl substitution already in place, represents an advanced fragment that can be screened directly against kinase panels or used as a starting point for structure-guided optimization. The 2,3-dimethoxyphenyl group provides additional binding energy beyond the core scaffold, potentially improving hit rates in fragment screens compared to the unsubstituted imidazo[4,5-b]pyridine-7-carboxylic acid [2].

Synthetic Intermediate for FGFR-Targeted Therapeutics

Based on class-level evidence that dimethoxyphenyl-substituted imidazo[4,5-b]pyridine-7-carboxylic acids can yield potent FGFR inhibitors with sub-nanomolar cellular activity, CAS 1020978-50-0 may serve as a key synthetic intermediate for FGFR1/2/3-targeted programs [1]. The 7-carboxylic acid can be converted to amides, esters, or heterocyclic bioisosteres, while the 2-methyl group can be functionalized (e.g., via radical bromination) to introduce additional diversity. Confirmatory FGFR biochemical and cellular assays are recommended to validate the scaffold for specific FGFR isoforms [2].

Quote Request

Request a Quote for 5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.